REACTION_CXSMILES
|
N1C=CC=CC=1.[CH2:7](O)[C:8]#[C:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].P(Br)(Br)[Br:17]>CCOCC.[Cl-].[Na+].O>[Br:17][CH2:7][C:8]#[C:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:4.5.6|
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
9.4658 g
|
Type
|
reactant
|
Smiles
|
C(C#CCCCCC)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
2.35 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
brine
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for one hour at room temperature under argon atmosphere
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was then extracted with ether (50 ml×4)
|
Type
|
WASH
|
Details
|
The combined ether layers were washed with an aqueous saturated solution of sodium bicarbonate (150 ml), with water (150 ml) and with brine (150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate (40 g)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC#CCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1493 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 193.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |